Methotrexate 5-methyl ester
概要
説明
Methotrexate 5-methyl ester is a derivative of methotrexate, a well-known folate antagonist used primarily in the treatment of various cancers and autoimmune diseases. This compound retains the core structure of methotrexate but includes a methyl ester group, which can influence its pharmacokinetic and pharmacodynamic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methotrexate 5-methyl ester typically involves the esterification of methotrexate. One common method includes the reaction of methotrexate with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: Methotrexate 5-methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it back to methotrexate.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products:
Oxidation: this compound oxide.
Reduction: Methotrexate.
Substitution: Various substituted methotrexate derivatives depending on the nucleophile used.
科学的研究の応用
Methotrexate 5-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Researchers use it to investigate cellular uptake and metabolism of esterified drugs.
Medicine: It is explored for its potential as a prodrug, which can be converted into active methotrexate in the body.
Industry: It is used in the development of new drug formulations and delivery systems
作用機序
Methotrexate 5-methyl ester exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of nucleotides. This inhibition leads to a decrease in DNA synthesis and cell proliferation. The ester group allows for better cellular uptake and conversion to active methotrexate within the cell. The molecular targets include rapidly dividing cells, making it effective against cancer cells and inflammatory cells in autoimmune diseases .
類似化合物との比較
Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.
Methotrexate Polyglutamates: These are intracellular metabolites of methotrexate with enhanced activity.
Methotrexate 7-hydroxy: A metabolite with similar but slightly different pharmacokinetic properties.
Uniqueness: Methotrexate 5-methyl ester is unique due to its ester group, which enhances its pharmacokinetic properties, such as better absorption and cellular uptake. This makes it a valuable compound for research and potential therapeutic applications .
生物活性
Methotrexate 5-methyl ester (MTX-5-ME) is a derivative of methotrexate (MTX), a well-known antifolate drug primarily used in cancer chemotherapy and the treatment of autoimmune diseases. This article explores the biological activity of MTX-5-ME, including its mechanisms, pharmacodynamics, and clinical implications, supported by data tables and relevant research findings.
MTX acts as an inhibitor of several enzymes involved in nucleotide synthesis, which is crucial for DNA and RNA synthesis. The primary mechanisms include:
- Dihydrofolate Reductase Inhibition : MTX and its polyglutamated forms inhibit dihydrofolate reductase (DHFR), leading to a decrease in tetrahydrofolate levels necessary for nucleotide synthesis .
- Thymidylate Synthase Inhibition : This inhibition disrupts the synthesis of thymidine, further preventing DNA replication .
- AICAR Transformylase Inhibition : This action results in the accumulation of adenosine, which has immunosuppressive effects beneficial in treating autoimmune conditions .
Pharmacodynamics
MTX-5-ME exhibits unique pharmacokinetic properties compared to its parent compound. It is designed to enhance solubility and stability, particularly in acidic environments, which can improve drug delivery systems . The biological activity can be summarized as follows:
Property | Value |
---|---|
Volume of Distribution | Approximately 1 L/kg |
Protein Binding | 46.5% - 54% |
Metabolism | Converted to polyglutamates in liver |
Elimination | >80% excreted unchanged via urine |
In Vitro Studies
Recent studies have demonstrated that MTX-5-ME retains significant cytotoxic effects against various cancer cell lines. For instance, an MTT assay showed that MTX-5-ME effectively inhibits cell proliferation in LNCaP prostate cancer cells . The following table summarizes key findings from in vitro studies:
Study Focus | Cell Line | Concentration | Effect Observed |
---|---|---|---|
Cytotoxicity | LNCaP | 1 mg/L | Growth arrest and apoptosis |
Metabolomic Profiling | Erythroblastoid | 1,000 nM | Altered metabolomic profile |
Enzyme Inhibition | Various | Variable | Inhibition of DHFR and TS |
Case Studies
A notable case study highlighted the use of MTX-5-ME in combination with photodynamic therapy (PDT). Patients treated with MTX prior to ALA-PDT showed enhanced accumulation of protoporphyrin IX (PpIX) and improved treatment outcomes against refractory tumors .
Clinical Implications
The clinical applications of MTX-5-ME are promising due to its enhanced solubility and stability. It has been proposed as a potential alternative in patients who experience adverse effects from traditional MTX therapies or who exhibit variability in treatment response. The following points outline its clinical significance:
- Reduced Toxicity : MTX-5-ME has shown a lower incidence of gastrointestinal toxicity compared to high-dose MTX regimens .
- Improved Efficacy : Its formulation may lead to better patient adherence due to fewer side effects and improved therapeutic outcomes.
- Potential Biomarkers : Research indicates that metabolomic profiling can identify biomarkers associated with MTX response, paving the way for personalized medicine approaches in treatment regimens .
特性
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(31)26-14(20(32)33)7-8-15(30)34-2/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGFOBBTCUXHBB-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67022-39-3 | |
Record name | Methotrexate 5-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067022393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 67022-39-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOTREXATE 5-METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98597RH43H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。